Gsk-lsd1

Catalog No.
S005651
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-lsd1

Product Name

Gsk-lsd1

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Synonyms

GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3

Description

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). 

GSK-LSD1 is a small molecule specifically designed for scientific research. It acts as a potent and selective inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation []. Here's a breakdown of its key applications in scientific research:

Inhibiting LSD1 Activity

  • Mechanism: GSK-LSD1 irreversibly binds to LSD1, blocking its ability to remove methyl groups from specific lysine residues on histone proteins. These modifications influence chromatin structure and gene expression [, ].
  • Selectivity: GSK-LSD1 exhibits high selectivity for LSD1 compared to other closely related enzymes, minimizing off-target effects [, ].

Investigating LSD1 Function in Cellular Processes

  • Cancer Research: Studies utilize GSK-LSD1 to explore LSD1's role in cancer cell growth and proliferation. By inhibiting LSD1, researchers can examine how altered gene expression patterns affect cancer development [, ].
  • Other Disease Models: GSK-LSD1 is also employed to investigate LSD1's involvement in various diseases beyond cancer. For instance, research has explored its role in sepsis-induced mortality and HIV latency [, ].

Understanding Gene Regulation

  • Epigenetics: GSK-LSD1 serves as a valuable tool to study epigenetic mechanisms, particularly those mediated by LSD1. By manipulating LSD1 activity, researchers can gain insights into how histone modifications regulate gene expression [].

GSK-LSD1 is a selective inhibitor of lysine-specific demethylase 1, also known as KDM1A. This enzyme plays a crucial role in the regulation of gene expression through the demethylation of histones and non-histone proteins, impacting cellular processes such as differentiation and proliferation. GSK-LSD1 was developed by GlaxoSmithKline as part of their initiative to create chemical probes for epigenetic research. It exhibits an IC50 value of 16 nM for inhibiting lysine-specific demethylase 1, demonstrating over 1000-fold selectivity against closely related enzymes, including lysine-specific demethylase 2 and monoamine oxidases A and B .

GSK-LSD1 acts by inhibiting LSD1, an enzyme that removes methyl groups from specific lysine residues on histones. Histones are proteins that package DNA in chromosomes, and methylation of these lysine residues can affect gene expression [1]. By inhibiting LSD1, GSK-LSD1 disrupts the normal pattern of histone methylation, leading to changes in gene expression. This altered gene expression can influence various cellular processes, including cell differentiation, proliferation, and survival [2, 3].

Data Source:

  • [1] Structural Genomics Consortium (SGC):
  • [2] Wang et al., 2017:
  • [3] Zhang et al., 2022:

GSK-LSD1 is for research use only and should be handled with appropriate safety precautions [1, 2]. Detailed information on specific hazards is limited, but as with most research chemicals, it is advisable to wear personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling it.

Data Source:

  • [1] Structural Genomics Consortium (SGC):
  • [2] Selleckchem:

GSK-LSD1 functions primarily through irreversible inhibition of lysine-specific demethylase 1. The mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide cofactor of the enzyme, leading to its inactivation. This inhibition disrupts the enzyme's ability to demethylate lysine residues on histones, thereby altering chromatin structure and gene expression profiles .

The biological activity of GSK-LSD1 has been extensively studied in various cancer cell lines. It has been shown to induce significant changes in gene expression, with an average effective concentration (EC50) of less than 5 nM in inhibiting cancer cell growth. Additionally, GSK-LSD1 has demonstrated potential therapeutic effects in conditions beyond cancer, such as reducing pro-inflammatory cytokine production in severe cases of COVID-19 by targeting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. Initially, precursor compounds are synthesized through standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions. The final product is purified using chromatographic techniques to ensure high purity and yield. Specific details on the synthesis route are proprietary but generally follow established protocols for synthesizing irreversible enzyme inhibitors .

GSK-LSD1 is primarily utilized in research settings as a chemical probe to study the role of lysine-specific demethylase 1 in epigenetics and cancer biology. Its applications include:

  • Investigating the mechanisms of gene regulation in cancer.
  • Exploring potential therapeutic avenues for hematological malignancies.
  • Studying its effects on inflammatory responses, particularly in severe COVID-19 patients .

Interaction studies have shown that GSK-LSD1 effectively disrupts protein-protein interactions involving lysine-specific demethylase 1, particularly with transcription factors like GFI1B. These interactions are critical for understanding how lysine-specific demethylase 1 contributes to transcriptional repression and gene silencing within various cellular contexts . The compound has been characterized for its selectivity against other amine oxidases, confirming its specificity in targeting lysine-specific demethylase 1 without significant off-target effects .

GSK-LSD1 belongs to a class of lysine demethylase inhibitors that includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameTarget EnzymeIC50 (nM)SelectivityNotable Features
GSK-LSD1Lysine-specific demethylase 116>1000-fold over LSD2Irreversible inhibitor
SP-2509Lysine-specific demethylase 1~1000Less selectiveReversible inhibitor
ORY-1001Lysine-specific demethylase 1~300ModerateClinical trials ongoing
GSK2879552Lysine-specific demethylase 1~30High selectivityClinical candidate
CC-90011Lysine-specific demethylase 1~50ModerateClinical candidate

GSK-LSD1 stands out due to its high potency and selectivity for lysine-specific demethylase 1 compared to other inhibitors, making it a valuable tool for both research and potential therapeutic applications .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Wikipedia

GSK-LSD1

Dates

Modify: 2023-08-15
1. Biochim Biophys Acta. 2017 Dec;1864(12):2428-2437. doi:
10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen
X(5).

Author information:
(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China.
(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry
and Molecular Biology, China.
(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.
(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of
Developmentally Originated Disease, China; Department of Biochemistry and
Molecular Biology, China. Electronic address: wumin@whu.edu.cn.
(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,
College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.
Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly
involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two
inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple
mammalian cell lines. The two small molecules induce accumulation of LC3II,
formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA
treatment inhibits cell proliferation through cell cycle arrest but does not
inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic
phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II
processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect
the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change
of global gene expression program, including a series of autophagy-related genes,
such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors
induce autophagy through affecting the expression of autophagy-related genes and
in a BECN1-independent manner.



2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.
eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),
Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:
(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman
School of Dental Medicine, Boston, MA, USA.
(2)Bioinformatics Program, Boston University, Boston, MA, USA.
(3)Section of Computational Biomedicine, Boston University School of Medicine,
Boston, MA, USA.
(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.
Goldman School of Dental Medicine, Boston, MA, USA.
(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,
USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a
member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that
specifically catalyzes the demethylation of mono- and di-methylated histone H3
lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately
upregulated in lung, liver, brain and esophageal cancers, where it promotes
cancer initiation, progression, and metastasis. However, unlike other
lysine-specific demethylases, the role and specific targets of LSD1 in oral
squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1
protein expression was increased in malignant OSCC tissues in a clinical tissue
microarray, and its expression correlated with progressive tumor stages. In an
orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells
promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting
that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of
LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF
signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and
vimentin expression but increased E-cadherin expression in pre-existing,
patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited
proliferation and CTGF expression in mesenchymal cells, including myoepithelial
cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed
that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,
β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal
that aberrant LSD1 activation regulates key OSCC microenvironment and EMT
promoting factors, including CTGF, LOXL4 and MMP13.

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